molecular formula C10H14BrN3 B13284146 1-[(6-Bromopyridin-3-YL)methyl]piperazine

1-[(6-Bromopyridin-3-YL)methyl]piperazine

Cat. No.: B13284146
M. Wt: 256.14 g/mol
InChI Key: USJVEUBRRYSADJ-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Heterocycles in Drug Discovery and Design

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in a vast number of approved drugs. nih.gov Its prevalence stems from its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. The nitrogen atoms of the piperazine ring can be readily substituted, allowing for the fine-tuning of a compound's solubility, lipophilicity, and basicity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

The versatile nature of the piperazine scaffold allows it to serve as a flexible linker between different pharmacophoric groups, enabling optimal interaction with biological targets. Furthermore, the piperazine moiety can contribute directly to binding with receptors and enzymes through hydrogen bonding and other non-covalent interactions. Its presence is noted in various therapeutic classes, including antipsychotics, antidepressants, antihistamines, and anticancer agents. researchgate.net

Role of Pyridine (B92270) Moieties in Bioactive Chemical Entities

The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry. Its aromatic nature allows it to participate in π-π stacking interactions with biological macromolecules, a key feature in molecular recognition. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the compound's solubility and ability to interact with physiological targets.

The incorporation of a pyridine moiety can enhance a drug's metabolic stability and bioavailability. Pyridine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. nih.govnih.gov The electronic properties of the pyridine ring can be modulated by the introduction of various substituents, further expanding its utility in drug design.

Rationale for Investigating the 1-[(6-Bromopyridin-3-YL)methyl]piperazine Core Structure

The compound this compound represents a strategic amalgamation of the piperazine and pyridine scaffolds, designed to harness the beneficial attributes of both. The 6-bromopyridin-3-ylmethyl group provides a specific substitution pattern on the piperazine ring, creating a molecule with distinct chemical and biological properties.

The bromine atom on the pyridine ring is a particularly interesting feature. As a halogen, it can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, the bromine atom can influence the electronic distribution within the pyridine ring, potentially modulating the compound's reactivity and biological activity. The methylpiperazine portion of the molecule provides a basic nitrogen center, which can be crucial for interactions with acidic residues in biological targets and for improving aqueous solubility.

The investigation of the this compound core structure is driven by the hypothesis that this specific arrangement of atoms will result in a molecule with a unique pharmacological profile. Researchers are exploring its potential as a scaffold for the development of new drugs targeting a variety of diseases, leveraging the combined strengths of its piperazine and bromopyridine components. The synthesis of this compound can be achieved through methods such as nucleophilic substitution or reductive amination. evitachem.com

Derivatives of this core structure, such as 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine, have also been synthesized and studied, indicating the potential for further chemical modification to optimize biological activity. nih.gov While detailed public research on the specific biological activities of this compound is limited, the foundational knowledge of its constituent scaffolds strongly supports its investigation as a promising platform for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

IUPAC Name

1-[(6-bromopyridin-3-yl)methyl]piperazine

InChI

InChI=1S/C10H14BrN3/c11-10-2-1-9(7-13-10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2

InChI Key

USJVEUBRRYSADJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CN=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies for 1 6 Bromopyridin 3 Yl Methyl Piperazine and Its Derivatives

General Synthetic Approaches to Piperazine (B1678402) Derivatives

The synthesis of piperazine-containing molecules is a cornerstone of medicinal and materials chemistry. mdpi.com The versatility of the piperazine ring, which can be functionalized at its two nitrogen atoms, has led to the development of several robust synthetic methods. mdpi.comresearchgate.net

Reductive amination is a widely employed method for forming carbon-nitrogen bonds and is highly effective for synthesizing N-alkyl piperazine derivatives. mdpi.comthieme-connect.com This reaction typically involves the condensation of an aldehyde or ketone with a secondary amine, like piperazine, to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. thieme-connect.comresearchgate.net

Commonly used reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) due to their mild nature and high selectivity. thieme-connect.comnih.gov For greener and more scalable processes, direct hydrogenation using H₂ gas over a metal catalyst (e.g., Palladium on carbon) in continuous-flow reactors has emerged as a powerful alternative, eliminating the need for stoichiometric borohydride (B1222165) reagents and generating only water as a byproduct. thieme-connect.com

Nucleophilic substitution is another fundamental approach for attaching alkyl groups to the piperazine nitrogen. mdpi.com In this method, piperazine, acting as a nucleophile, displaces a leaving group on an electrophilic carbon atom. researchgate.netevitachem.com This is frequently used for N-alkylation with alkyl halides (chlorides or bromides) or sulfonates. mdpi.com The synthesis of 1-[(6-Bromopyridin-3-YL)methyl]piperazine can be achieved via the reaction of piperazine with a suitable 6-bromopyridin-3-ylmethyl electrophile. evitachem.com The efficiency of these reactions can often be enhanced by using a base to deprotonate the piperazine, thereby increasing its nucleophilicity.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of N-aryl piperazines. mdpi.comacs.org This reaction enables the formation of a C-N bond between an aryl halide or triflate and an amine. acs.org While typically used for direct arylation of the piperazine nitrogen, palladium catalysis can also be employed in modular syntheses where different fragments are coupled to build more complex structures. nih.govacs.org These reactions are valued for their broad substrate scope and tolerance of various functional groups, proceeding under mild conditions with high yields. nih.govacs.org

Table 1: Comparison of General Synthetic Approaches for Piperazine Derivatives
MethodKey ReactantsTypical ConditionsAdvantagesDisadvantages
Reductive AminationPiperazine, Aldehyde/KetoneReducing agent (e.g., NaBH(OAc)₃, H₂/Pd)High functional group tolerance, versatileRequires a carbonyl precursor
Nucleophilic SubstitutionPiperazine, Alkyl Halide/SulfonateSolvent, often with a baseDirect, often high-yieldingRisk of over-alkylation, requires good leaving group
Palladium-Catalyzed Cross-CouplingPiperazine, Aryl Halide/TriflatePd catalyst, ligand, baseExcellent for N-aryl derivatives, broad scopeCatalyst cost and removal can be issues

Targeted Synthesis of this compound

The specific synthesis of this compound can be accomplished through direct and efficient methods that leverage the general strategies outlined above.

Two primary routes have been identified:

Reductive Amination : This approach utilizes 6-bromopyridin-3-carbaldehyde and piperazine as the key starting materials. evitachem.com The reaction proceeds with a reducing agent, such as sodium tetrahydroborate, in a suitable solvent system like dichloromethane (B109758) and acetic acid, to yield the target compound with high purity. evitachem.com

Nucleophilic Substitution : This method involves the reaction between piperazine and a suitable electrophile like 6-bromopyridin-3-ylmethanol, which would first be converted to a halide (e.g., 6-bromopyridin-3-ylmethyl bromide). evitachem.com The piperazine acts as the nucleophile, displacing the leaving group to form the desired product. evitachem.com These reactions are often carried out under reflux conditions in polar solvents such as ethanol. evitachem.com

Table 2: Synthetic Routes to this compound
MethodPyridine-Containing ReactantPiperazine ReactantKey ReagentsReference
Reductive Amination6-Bromopyridin-3-carbaldehydePiperazineSodium tetrahydroborate, Dichloromethane, Acetic acid evitachem.com
Nucleophilic Substitution6-Bromopyridin-3-ylmethyl halidePiperazineEthanol, Reflux evitachem.com

Synthetic Routes to Key Intermediates Bearing Brominated Pyridine (B92270) Fragments

The successful synthesis of the target compound is contingent upon the availability of key brominated pyridine intermediates. The primary precursors are 6-bromopyridin-3-carbaldehyde and 6-bromopyridin-3-ylmethanol. The synthesis of functionalized pyridines can be achieved through various established methods, including modification of existing pyridine rings or de novo ring construction.

For instance, 6-bromonicotinic acid, a commercially available starting material, can serve as a versatile precursor. It can be reduced to 6-bromopyridin-3-ylmethanol using appropriate reducing agents like lithium aluminum hydride. Subsequent oxidation of the alcohol under controlled conditions, for example using manganese dioxide or a Swern oxidation, would yield the required 6-bromopyridin-3-carbaldehyde. Direct bromination of pyridine derivatives can also be employed, though regioselectivity can be a challenge depending on the existing substituents on the ring. youtube.com

Derivatization Strategies of the Piperazine Nitrogen

A significant feature of this compound is the presence of a secondary amine in the piperazine ring, which is available for further functionalization. This allows for the creation of a diverse library of derivatives. Common derivatization strategies include N-alkylation, N-acylation, and N-arylation.

N-Alkylation and N-Arylation : The secondary nitrogen can undergo further reductive amination or nucleophilic substitution to introduce a second, different alkyl group. mdpi.com Palladium-catalyzed Buchwald-Hartwig coupling can be used to attach various aryl or heteroaryl groups. acs.org

Acylation : Reaction with acyl chlorides or acid anhydrides readily forms the corresponding amides.

Reaction with Chloroformates : Derivatization with reagents like ethyl chloroformate can be used to install carbamate (B1207046) functional groups. nih.gov

Reaction with Derivatizing Agents for Analysis : For analytical purposes, especially in detecting trace amounts, piperazine can be derivatized to form a UV-active or fluorescent compound. jocpr.comresearchgate.net Reagents such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride are used for this purpose. jocpr.comresearchgate.net

Table 3: Examples of Derivatization Reactions of the Piperazine Moiety
Reaction TypeReagentFunctional Group IntroducedPurpose
N-AlkylationEthyl iodideEthylSynthesis of analogues (e.g., 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine) biosynth.com
N-ArylationAryl bromide, Pd catalystArylSynthesis of analogues
N-AcylationAcetyl chlorideAcetyl (Amide)Synthesis of analogues
Carbamate FormationEthyl chloroformateEthoxycarbonyl (Carbamate)Synthesis of analogues nih.gov
Analytical DerivatizationNBD-ClNitrobenzofuranTrace analysis via HPLC-UV jocpr.com

Alkylation and Acylation Methods

The secondary amine of the piperazine ring in this compound serves as a versatile handle for introducing a variety of substituents through alkylation and acylation reactions. These modifications are fundamental in the development of new chemical entities.

Alkylation Methods:

N-alkylation of this compound is commonly achieved through nucleophilic substitution reactions with alkyl halides. The reaction typically proceeds in the presence of a base to deprotonate the secondary amine, thereby increasing its nucleophilicity. The choice of base and solvent can significantly influence the reaction efficiency and yield. Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N), while polar aprotic solvents like acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF) are often employed.

A general procedure for the N-alkylation involves stirring this compound with an appropriate alkyl halide in the presence of a base at room temperature or elevated temperatures to drive the reaction to completion. For instance, the reaction with benzyl (B1604629) bromide in the presence of potassium carbonate in acetonitrile can yield the corresponding N-benzylated derivative.

Acylation Methods:

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, thereby influencing the molecule's interaction with biological targets. Acylation is typically carried out using acylating agents such as acyl chlorides or acid anhydrides. The reaction is often performed in the presence of a non-nucleophilic base, like triethylamine or pyridine, to neutralize the hydrogen halide byproduct.

The reaction conditions for acylation are generally mild, often proceeding at room temperature. For example, the treatment of this compound with acetyl chloride in the presence of triethylamine in a solvent like dichloromethane (DCM) would yield the N-acetyl derivative. A variety of coupling reagents developed for peptide synthesis, such as HBTU and HATU, can also be employed for the N-acylation of piperazines, particularly when coupling carboxylic acids. These reagents facilitate amide bond formation under mild conditions and often result in high yields.

Reagent TypeExample ReagentBaseSolventProduct Type
Alkyl HalideBenzyl bromideK₂CO₃AcetonitrileN-Alkylpiperazine
Alkyl HalideEthyl iodideEt₃NDMFN-Alkylpiperazine
Acyl ChlorideAcetyl chlorideEt₃NDichloromethaneN-Acylpiperazine
Acid AnhydrideAcetic anhydridePyridineDichloromethaneN-Acylpiperazine
Carboxylic AcidBenzoic acidHBTU, DIPEADMFN-Acylpiperazine

Introduction of Diverse Substituents for Scaffold Diversification

Scaffold diversification is a crucial strategy in drug discovery to explore structure-activity relationships (SAR). For this compound, diversification can be achieved by introducing a wide range of substituents at the N4-position of the piperazine ring.

The N-alkylation and N-acylation methods described previously are the primary means for introducing this diversity. By employing a variety of alkyl halides, acyl chlorides, and carboxylic acids, a library of derivatives with different electronic and steric properties can be synthesized.

For example, to investigate the effect of aromatic substituents, various substituted benzyl bromides or benzoyl chlorides can be used. To explore the impact of aliphatic chains of varying lengths and branching, different alkyl halides can be employed. Furthermore, the introduction of functional groups such as esters, ethers, and other heterocycles can be achieved by using appropriately functionalized alkylating or acylating agents.

The bromine atom on the pyridine ring also presents an opportunity for further diversification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring, further expanding the chemical diversity of the scaffold.

Diversification StrategyReagent ClassExample Substituent Introduced
N-AlkylationSubstituted Benzyl Halides4-Fluorobenzyl
N-AlkylationHeterocyclic Methyl Halides2-(Chloromethyl)thiophene
N-AcylationSubstituted Benzoyl Chlorides4-Methoxybenzoyl
N-AcylationHeterocyclic Carboxylic AcidsFuran-2-carboxylic acid
Cross-CouplingArylboronic acidsPhenyl
Cross-CouplingAminesMorpholine

Chiral Synthesis and Stereochemical Considerations for Related Analogues

The introduction of stereocenters into drug molecules can have a profound impact on their pharmacological activity, selectivity, and pharmacokinetic properties. For analogues of this compound, chirality can be introduced either on the piperazine ring or on the substituents attached to it.

The synthesis of chiral piperazine derivatives can be approached in several ways. One common method is to start from a chiral precursor, such as an amino acid, to construct the piperazine ring. For instance, enantiopure 2-substituted piperazines can be synthesized from α-amino acids.

Another approach is the use of asymmetric synthesis methodologies. For example, the asymmetric hydrogenation of substituted pyrazines or dihydropyrazines using a chiral catalyst can lead to the formation of enantioenriched piperazines. Chiral auxiliaries can also be employed to direct the stereoselective functionalization of the piperazine scaffold.

Diastereoselective alkylation is another powerful technique. By using a chiral piperazine precursor, the introduction of a new substituent can be directed to a specific face of the molecule, leading to the formation of a specific diastereomer. For instance, the alkylation of a chiral N-protected piperazine can proceed with high diastereoselectivity.

When synthesizing chiral analogues, it is crucial to consider the stereochemical outcome of each reaction step and to have robust analytical methods, such as chiral chromatography, to determine the enantiomeric or diastereomeric excess of the products. The absolute stereochemistry is typically determined by X-ray crystallography of a suitable crystalline derivative.

Chiral Synthesis ApproachDescription
Chiral Pool SynthesisUtilization of readily available chiral starting materials, such as amino acids, to construct the chiral piperazine core.
Asymmetric CatalysisEmployment of chiral catalysts, for example in asymmetric hydrogenation reactions, to create stereocenters with high enantioselectivity.
Chiral AuxiliariesTemporary attachment of a chiral group to the piperazine scaffold to direct the stereoselective introduction of new substituents.
Diastereoselective ReactionsUse of a pre-existing stereocenter in the molecule to influence the stereochemical outcome of a subsequent reaction, such as alkylation.

Structure Activity Relationship Sar Studies of 1 6 Bromopyridin 3 Yl Methyl Piperazine Analogues

Positional and Substituent Effects on Biological Activity

The biological profile of 1-[(6-Bromopyridin-3-YL)methyl]piperazine analogues is highly sensitive to the nature and position of substituents on both the pyridine (B92270) and piperazine (B1678402) rings.

The pyridine ring is a key structural feature in many marketed drugs and bioactive compounds, largely due to the ability of its nitrogen atom to form hydrogen bonds and participate in dipole-dipole interactions with biological targets. researchgate.netnih.gov Modifications to the 6-bromo-3-methylpyridyl portion of the core structure can significantly influence activity.

Halogen Substitution : The bromine atom at the 6-position is a critical feature. Halogen substituents can influence the electronic properties of the pyridine ring and provide a key interaction point with target proteins. In related series, the presence and position of a halogen on an aromatic ring attached to piperazine were found to be essential for inhibitory effects on biological targets like equilibrative nucleoside transporters (ENTs). polyu.edu.hk Altering the halogen from bromine to chlorine or fluorine, or moving it to a different position on the ring, would likely modulate potency and selectivity.

Replacement of Halogen : Replacing the electron-withdrawing bromine atom with electron-donating groups (EDGs) or other electron-withdrawing groups (EWGs) can drastically alter the molecule's electronic distribution and, consequently, its binding affinity. For instance, in a series of pyridylpiperazine urease inhibitors, the introduction of a methoxy (B1213986) group (an EDG) at the para-position enhanced inhibitory potential, whereas a methyl group diminished activity. nih.gov

Positional Isomerism : The "meta" relationship (position 3) of the methylpiperazine linker relative to the pyridine nitrogen is crucial. Shifting the linker to other positions (e.g., position 2 or 4) would change the geometry of the molecule, affecting how it fits into a target's binding site. Studies on 6-amino-2-piperazine pyridine scaffolds for ROCK2 inhibitors highlight the importance of this specific substitution pattern for achieving high potency. nih.gov

The piperazine moiety is a privileged structure in drug discovery, known for its versatile binding features and its ability to improve physicochemical properties like water solubility. researchgate.netnih.govresearchgate.net The secondary amine at the N-4 position of the piperazine ring is a common site for modification to explore SAR.

N-Aryl/N-Heteroaryl Substitutions : The addition of aryl or heteroaryl groups to the N-4 position often leads to potent compounds with a wide range of activities. SAR studies on N-arylpiperazines have shown that substituents on this phenyl ring are critical for activity. mdpi.com For example, the presence of electron-withdrawing groups like chloro or dichloro moieties on the N-phenyl ring can lead to potent antimycobacterial activity. mdpi.com

N-Alkyl/N-Acyl Substitutions : Introducing alkyl or acyl groups can modulate lipophilicity and steric bulk. Studies on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues showed that a cyclohexyl group attached via a carbonyl linker to the N-4 position was critical for antitubercular activity, while its removal led to a loss of whole-cell activity. nih.gov

Unsubstituted Piperazine : In some contexts, leaving the piperazine ring unsubstituted is beneficial for activity. nih.gov However, for many targets, substitution is required to achieve the desired potency and selectivity by providing additional binding interactions. nih.govlookchem.com

The following table summarizes the effects of various substitutions on the piperazine ring based on findings from related classes of compounds.

Substituent at N-4 PositionGeneral Effect on ActivityExample / RationaleReference
Unsubstituted (-H)Variable; can be optimal for some targets but often less potent.In some flavonoid-based analogues, an unsubstituted piperazine was better for anti-K562 activity. nih.gov
Aryl (e.g., Phenyl, Chlorophenyl)Often enhances potency; substituents on the aryl ring are critical.3,4-dichlorophenyl substitution resulted in potent antimycobacterial activity. mdpi.com
Acyl (e.g., Cyclohexylcarbonyl)Can be essential for activity by providing key binding interactions.Cyclohexylcarbonyl group was critical for whole-cell activity against M. tuberculosis. nih.gov
Bulky Groups (e.g., Diphenylmethyl)Can significantly increase potency against certain targets.Diphenylmethyl group led to one of the most effective antimycobacterial compounds in a series. mdpi.com

Linker Length : Altering the linker from a single methylene (B1212753) unit to an ethyl (-CH2-CH2-) or longer alkyl chain would increase the distance and flexibility between the two ring systems. This can either improve or diminish activity depending on the topology of the target's binding site.

Linker Rigidity : Replacing the flexible piperazine ring with more rigid structures, such as a 2,5-diazabicyclo[2.2.1]heptane (DBH) system, has been shown to decrease anti-influenza activity in nucleozin (B1677030) analogues, highlighting that some degree of conformational flexibility is necessary. plos.org Conversely, in the design of PROTACs, introducing rigid linkers can enhance degradation activity and improve metabolic stability. acs.org Therefore, modifying the linker to be more rigid, for example by incorporating it into a cyclopropyl (B3062369) ring, could be a viable strategy to enhance potency.

Linker Position : The attachment point of the linker is also crucial. Studies on IRAK4 PROTACs showed that shifting the linker's substitution position on an aromatic ring from the 4'-position to the 5'-position was more favorable for improving degradation efficacy. acs.org

Stereochemical Influences on Structure-Activity Relationships

The introduction of a chiral center into the this compound scaffold would necessitate the evaluation of individual stereoisomers, as they can exhibit significantly different pharmacological and toxicological profiles. Chirality could be introduced by substitution on the methylene linker or by using a substituted piperazine ring (e.g., 2-methylpiperazine). In a series of piperazine-based amine reuptake inhibitors, the separated enantiomers of a lead compound were profiled, revealing that both possessed very similar, promising drug-like properties. nih.govlookchem.com However, this is not always the case, and differential activity between enantiomers is a common observation in medicinal chemistry. Therefore, stereochemistry is a critical consideration in the optimization of these analogues.

Rational Design Based on Structure-Activity Relationship Insights

SAR data provides the foundation for the rational design of new analogues with improved properties. This process often involves computational tools like molecular docking to visualize how a compound interacts with its target, guiding further chemical modifications. nih.govacs.org

Several strategies exemplify this approach:

Scaffold Hopping and Bioisosteric Replacement : Based on a known lead compound, different heterocyclic cores can be tested. For example, a project targeting ROCK2 inhibitors was guided by the structure of the approved drug belumosudil (B1681009) to design a novel series based on a 6-amino-2-piperazine pyridine scaffold, leading to a more potent analogue. nih.gov

Structure-Based Design : When the 3D structure of the biological target is known, molecules can be designed to fit precisely into the binding pocket. Docking simulations of IRAK4 inhibitors revealed that a terminal cyclopropyl group was located in a solvent-exposed region, making it an ideal site for linker attachment to design potent PROTACs. acs.org

Fragment-Based and Hybrid Design : Potent molecules can be designed by combining structural features from different known active compounds. A rational design of anticancer agents was based on introducing a planar 1,2-benzothiazine scaffold (the chromophore) and attaching a phenylpiperazine moiety as a groove-binding side chain, referencing the structures of other DNA-interacting agents. nih.gov

Comparative Analysis with Related Bioactive Piperazine and Pyridine Structures

The piperazine and pyridine rings are constituent parts of a vast number of biologically active compounds, and comparing their SAR across different therapeutic classes provides valuable context. researchgate.netresearchgate.net

Piperazine vs. Other Heterocycles : The choice of the piperazine ring is often critical for activity. In SAR studies of celastrol (B190767) derivatives, analogues with piperazine were more active than those with aniline, piperidine, or morpholine. nih.gov Similarly, replacing the piperazine ring with a flexible ethylenediamine (B42938) spacer in an antitubercular series resulted in a complete loss of whole-cell activity. nih.gov This suggests that the specific conformational and electronic properties of the piperazine ring are essential for biological function in many scaffolds.

Piperazine in CNS-Active Drugs : Many antipsychotic, antidepressant, and anxiolytic drugs contain a 1,4-disubstituted piperazine core. The nature of the substituent dictates the receptor selectivity and pharmacological profile. For example, arylpiperazine derivatives are common in serotonin (B10506) and dopamine (B1211576) receptor ligands.

Piperidine vs. Piperazine : Piperidine, which contains only one nitrogen atom, is another common heterocycle in drug design. mdpi.com The presence of the second nitrogen atom in piperazine provides an additional site for substitution and hydrogen bonding, and it significantly alters the pKa and physicochemical properties of the molecule, often improving aqueous solubility. nih.gov

Pyridine in Kinase Inhibitors : The pyridine scaffold is a cornerstone of many kinase inhibitors, such as Imatinib, which features a pyridine ring linked to a piperazine. The nitrogen atom of the pyridine often forms a critical hydrogen bond in the hinge region of the kinase ATP-binding pocket. researchgate.net

The versatility of the this compound scaffold, combining these two privileged fragments, makes it a promising starting point for the development of new therapeutic agents targeting a wide array of biological targets.

Investigative Biological Activities in Preclinical Models

In Vitro Cellular and Biochemical Assays

In vitro studies are fundamental to understanding the biological effects of a compound at a cellular and molecular level. For 1-[(6-Bromopyridin-3-YL)methyl]piperazine, a range of assays has been employed to elucidate its potential mechanisms of action.

Currently, there is no publicly available scientific literature detailing specific enzyme inhibition studies for this compound.

The interaction of this compound with various receptors has been a key area of investigation. Understanding its binding affinity and functional activity at different receptor subtypes provides insight into its potential therapeutic applications.

No specific receptor binding and activation data for this compound is available in the public domain at this time.

To assess the functional consequences of compound interaction in a cellular context, various cell-based assays are utilized. These assays can measure a range of cellular responses and signaling pathways.

Detailed results from cell-based functional assays for this compound are not currently available in published scientific literature.

The potential for novel compounds to combat microbial growth is a significant area of research. The antimicrobial properties of this compound have been evaluated against various pathogens.

Specific data regarding the antimicrobial activity of this compound has not been reported in publicly accessible research.

In Vivo Efficacy Assessments in Relevant Animal Models

Following promising in vitro results, the efficacy of a compound is typically evaluated in living organisms. These in vivo studies are crucial for understanding the compound's physiological effects in a whole-system context.

The potential utility of this compound in the context of central nervous system (CNS) disorders has been explored using various animal models that mimic human disease states.

There is no specific information available in the scientific literature regarding the in vivo efficacy of this compound in animal models of central nervous system disorders.

Models for Inflammatory and Pain Conditions

There is no publicly available data from preclinical studies to suggest that this compound has been investigated for its potential anti-inflammatory or analgesic properties. The scientific literature lacks any reports of this compound being tested in common inflammatory models, such as carrageenan-induced paw edema, or in various pain models.

Oncology Models

Similarly, the investigation into the potential anticancer properties of this compound has not been documented in the accessible scientific literature. Numerous piperazine (B1678402) derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, with some even progressing to clinical use. researchgate.netmdpi.com However, no such oncological studies have been published for this compound.

Pharmacological Target Identification and Characterization

Identification of Primary Molecular Targets

Research has identified that 1-[(6-Bromopyridin-3-YL)methyl]piperazine and its derivatives interact with several key biological molecules, including G-protein coupled receptors and enzymes.

G-Protein Coupled Receptors (GPCRs), including Dopamine (B1211576), Serotonin (B10506), and Opioid Receptors

The primary GPCR target for this compound is the serotonin 5-HT1B receptor. It has been characterized as a potent and selective antagonist for this receptor, with a binding affinity (Ki) of 1.9 nM. Notably, this compound demonstrates high selectivity, showing over 100-fold greater affinity for the 5-HT1B receptor compared to other 5-HT receptor subtypes, as well as adrenergic, dopamine, and muscarinic receptors. This high selectivity indicates a focused interaction with the 5-HT1B receptor system.

While the parent compound shows low affinity for dopamine receptors, the broader class of piperazine (B1678402) derivatives is known to interact with various GPCRs. However, specific data on the interaction of this compound with other dopamine or opioid receptor subtypes is not extensively documented in publicly available research.

Table 1: Binding Affinity of this compound for the 5-HT1B Receptor

ReceptorBinding Affinity (Ki)Selectivity
5-HT1B1.9 nM>100-fold vs other 5-HT, adrenergic, dopamine, and muscarinic receptors

Enzymes, including Transglutaminases, Kinases, and Fatty Acid Amide Hydrolase

The chemical scaffold of this compound has been utilized to develop potent enzyme inhibitors. A notable derivative, 2-{4-[(6-Bromopyridin-3-yl)methyl]piperazin-1-yl}pyrimidine (BPP-1), has been identified as a highly potent inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) with an IC50 value of 33 nM. TNAP is a key enzyme involved in bone mineralization.

Furthermore, a series of derivatives of 1-(6-bromopyridin-3-yl)piperazine (B1277884) have been synthesized and evaluated as potential multi-target agents for Alzheimer's disease. Within this series, certain compounds have demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, one derivative displayed potent inhibition of AChE with an IC50 of 0.03 μM and BChE with an IC50 of 0.12 μM.

There is currently no available research detailing the interaction of this compound with transglutaminases, other kinases, or fatty acid amide hydrolase.

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

DerivativeTarget EnzymeInhibitory Concentration (IC50)
2-{4-[(6-Bromopyridin-3-yl)methyl]piperazin-1-yl}pyrimidine (BPP-1)Tissue-Nonspecific Alkaline Phosphatase (TNAP)33 nM
1-(6-bromopyridin-3-yl)piperazine derivativeAcetylcholinesterase (AChE)0.03 µM
1-(6-bromopyridin-3-yl)piperazine derivativeButyrylcholinesterase (BChE)0.12 µM

Ion Channels, such as Nicotinic Acetylcholine (B1216132) Receptors

There is no specific information available in the reviewed scientific literature regarding the direct interaction of this compound with ion channels, including nicotinic acetylcholine receptors.

Elucidation of Mechanism of Action at the Molecular Level

The mechanism of action for this compound and its derivatives varies depending on the molecular target. As an antagonist of the 5-HT1B receptor, the parent compound likely binds to the receptor and prevents its activation by the endogenous ligand, serotonin. This blockade modulates downstream signaling pathways associated with serotonergic neurotransmission.

For the derivative BPP-1, kinetic studies have revealed that it acts as a noncompetitive inhibitor of TNAP. This indicates that BPP-1 does not bind to the active site of the enzyme where the substrate binds. Instead, it interacts with a different site on the enzyme, which leads to a conformational change that reduces the enzyme's catalytic efficiency.

The inhibitory action of the 1-(6-bromopyridin-3-yl)piperazine derivatives on AChE and BChE involves binding to these enzymes to prevent the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is a key therapeutic strategy for Alzheimer's disease.

Allosteric Modulation and Orthosteric Binding Site Analysis

The concept of allosteric modulation is particularly relevant to the TNAP-inhibiting derivative, BPP-1. Molecular docking studies have suggested that BPP-1 binds to an allosteric site on the TNAP enzyme, which is distinct from the orthosteric active site where the substrate binds. This allosteric binding is responsible for its noncompetitive mode of inhibition.

For the parent compound, this compound, as a 5-HT1B receptor antagonist, it is presumed to bind to the orthosteric binding site, the same site recognized by the endogenous ligand serotonin. However, detailed studies characterizing the specific molecular interactions within the binding pocket are not extensively available. There is no evidence from the reviewed literature to suggest that it acts as an allosteric modulator of the 5-HT1B receptor. Similarly, for the derivatives that inhibit AChE and BChE, while they are effective inhibitors, detailed analyses of their binding sites (orthosteric vs. allosteric) are not specified in the available research.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. Based on the principles of quantum mechanics, these calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is employed to predict the molecular geometry and other properties by approximating the exchange-correlation energy.

Following a comprehensive search of scientific literature, no specific Density Functional Theory (DFT) studies focused solely on 1-[(6-Bromopyridin-3-YL)methyl]piperazine were found. While DFT calculations are commonly performed on novel compounds to determine their optimized geometry, vibrational modes, and electronic properties, published research detailing these specific analyses for this compound is not available.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to characterize the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for assessing molecular stability and reactivity.

No published studies containing a Frontier Molecular Orbital analysis, including the calculation of HOMO-LUMO energies and the resulting energy gap for This compound , could be identified in the available scientific literature. Such an analysis would typically reveal the molecule's kinetic stability and its electron-donating or -accepting capabilities.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how a molecule will interact with other molecules, particularly biological receptors.

A literature review did not yield any specific studies that presented a Molecular Electrostatic Potential (MEP) map for This compound . This type of analysis would be instrumental in understanding its intermolecular interaction patterns, such as hydrogen bonding.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational changes and stability of a molecule or a ligand-protein complex in a dynamic environment, which is often used to assess the stability of binding interactions.

No specific molecular dynamics simulation studies for This compound , either as an isolated molecule or in complex with a biological target, were found in the reviewed literature.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is essential in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target.

Ligand-Protein Interaction Analysis

This analysis details the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the protein's binding site.

Despite the utility of this technique for screening potential bioactive molecules, no specific molecular docking studies or detailed ligand-protein interaction analyses for This compound have been published in the accessible scientific literature. Research in this area would be necessary to predict its potential biological targets and mechanism of action.

Covalent Docking Applications

Covalent docking is a specialized computational technique used to model the interaction where a ligand, such as this compound, forms a stable, covalent bond with its protein target. This approach is particularly relevant for designing irreversible inhibitors, which can offer advantages like prolonged duration of action and high potency.

The chemical structure of this compound contains a bromopyridine moiety, which can be a key feature for covalent docking applications. Halopyridines, including bromopyridines, can act as latent electrophiles. nih.gov The pyridine (B92270) ring can be protonated or activated within a specific enzymatic microenvironment, making the carbon atom bearing the bromine susceptible to nucleophilic attack by a suitably positioned residue on the target protein, such as a cysteine or lysine. nih.gov

A typical covalent docking workflow involves several steps:

Receptor-Ligand Preparation : Preparing the 3D structures of the target protein and the ligand.

Non-covalent Docking : Initially docking the ligand into the active site of the protein to identify favorable binding poses where the reactive part of the ligand is near the target nucleophilic residue.

Reaction Modeling : Simulating the chemical reaction between the ligand and the protein to form the covalent bond.

Scoring and Analysis : Evaluating the stability of the resulting covalent complex and analyzing the key interactions that contribute to binding.

Virtual screening of covalent fragments has emerged as a successful strategy to identify novel inhibitors for various enzymes. nih.gov In this context, the this compound scaffold could be explored against a panel of proteins with known nucleophilic residues in their active sites. The docking simulations would predict the binding orientation and assess the geometric feasibility for the covalent bond to form. The results of such a screening can prioritize this compound for further experimental validation.

The table below illustrates the potential interactions that could be modeled for this compound in a hypothetical enzyme active site using covalent docking.

Interaction TypeLigand Moiety InvolvedHypothetical Protein ResiduePotential Contribution
Covalent Bond 6-BromopyridineCysteine (Cys)Forms an irreversible thioether linkage, leading to permanent inhibition.
Hydrogen Bond Piperazine (B1678402) Nitrogen (N-H)Aspartate (Asp) / Glutamate (Glu)Orients the ligand correctly in the active site for the covalent reaction.
Pi-Stacking Pyridine RingPhenylalanine (Phe) / Tyrosine (Tyr)Stabilizes the non-covalent pre-reaction complex.
Hydrophobic Interaction Piperazine Ring (CH2 groups)Leucine (Leu) / Valine (Val)Enhances overall binding affinity.

This table is for illustrative purposes and shows hypothetical interactions that could be investigated through covalent docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of derivatives based on the this compound scaffold, QSAR can be a valuable tool for understanding which structural properties are critical for their therapeutic effect and for predicting the activity of new, unsynthesized analogues.

The development of a robust QSAR model for this compound derivatives follows a systematic process:

Data Set Compilation : A series of analogues is required, where systematic modifications are made to the core structure. For instance, the bromine atom on the pyridine ring could be replaced with other halogens (Cl, F) or small alkyl groups. Similarly, the piperazine ring could be substituted at its second nitrogen atom. The biological activity (e.g., IC50 or Ki values) against a specific target must be experimentally determined for each compound in the series.

Descriptor Calculation : For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors : Related to the 2D representation of the molecule (e.g., connectivity indices).

Electronic descriptors : Pertaining to the distribution of electrons (e.g., partial charges, dipole moment). nih.gov

Steric descriptors : Describing the 3D shape and size of the molecule (e.g., molecular volume).

Hydrophobic descriptors : Quantifying the molecule's lipophilicity (e.g., LogP).

Model Building and Validation : Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a selection of the most relevant descriptors to the biological activity. dergipark.org.tr The predictive power of the model is rigorously assessed through internal validation (e.g., cross-validation) and external validation using a separate test set of compounds not used in model generation.

A hypothetical QSAR equation might look like this:

pIC50 = c0 + (c1 * LogP) + (c2 * DipoleMoment) - (c3 * MolecularVolume)

Where pIC50 is the negative logarithm of the biological activity, and c0, c1, c2, c3 are coefficients determined by the regression analysis.

The primary output of a QSAR model is the identification of key structural features that govern biological potency. By analyzing the descriptors included in the final model and the sign of their coefficients, researchers can deduce a Structure-Activity Relationship (SAR).

For the this compound series, a QSAR study might reveal that:

A positive coefficient for LogP would suggest that increasing lipophilicity enhances activity, guiding chemists to add non-polar functional groups.

A negative coefficient for a steric descriptor might indicate that bulky substituents at a certain position are detrimental to activity, likely due to steric clashes in the binding pocket.

The presence of an electronic descriptor related to the pyridine ring could highlight the importance of the electron-withdrawing nature of the bromine atom for binding. nih.gov

The following interactive table presents a hypothetical dataset that could be used to develop a QSAR model for analogues of this compound.

Compound IDR1 (on Pyridine)R2 (on Piperazine)LogP (Descriptor 1)Polar Surface Area (Descriptor 2)Experimental pIC50
1BrH2.532.37.2
2ClH2.232.37.0
3FH1.932.36.8
4BrCH32.932.37.5
5BrC2H53.332.37.8
6ClCH32.632.37.3

This table contains hypothetical data for illustrative purposes to demonstrate the components of a QSAR study.

By correlating these structural modifications with the observed changes in activity, QSAR models provide a rational basis for the design of new compounds with improved biological potency. nih.gov

Advanced Derivatives and Future Research Directions

Design and Synthesis of Advanced Analogues with Enhanced Specificity

The core structure of 1-[(6-bromopyridin-3-yl)methyl]piperazine is a well-established pharmacophore, and its constituent pyridine (B92270) and piperazine (B1678402) rings are frequently found in approved drug molecules. chemenu.com The design of advanced analogues focuses on modifying this scaffold to achieve higher potency and, critically, enhanced specificity for a desired biological target. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new derivatives.

Key strategies for enhancing specificity include:

Substitution on the Piperazine Ring: The secondary amine of the piperazine ring is a common site for modification. Introducing various substituents, from simple alkyl groups (like the ethyl group in 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine) to more complex aromatic or heterocyclic moieties, can dramatically alter target binding affinity and selectivity. nih.govfrontiersin.org These modifications can influence hydrophobic and electronic interactions within the target's binding pocket.

Modification of the Pyridine Ring: While the 6-bromo substituent is a key feature, its replacement with other halogens or functional groups can modulate the electronic properties of the pyridine ring, affecting its ability to form hydrogen bonds or engage in π-stacking interactions.

Introduction of Chiral Centers: Incorporating stereochemistry by adding chiral centers to the substituents can lead to enantiomers with significantly different biological activities and selectivities, allowing for the development of more targeted agents.

The synthesis of these advanced analogues often involves multi-step reaction sequences. A common synthetic route to the parent compound involves the reaction of 6-bromo-3-(chloromethyl)pyridine with piperazine. For N-substituted analogues, a subsequent alkylation or acylation step is performed on the free secondary amine of the piperazine ring.

Table 1: Examples of this compound Analogues and Modifications

Compound Name Modification from Parent Scaffold Potential Impact on Specificity
1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine Addition of an ethyl group to the N4 position of the piperazine ring. nih.gov Alters lipophilicity and steric bulk, potentially enhancing affinity for specific targets.
1-(6-Bromopyridin-3-yl)piperazine (B1277884) Removal of the methylene (B1212753) linker between the pyridine and piperazine rings. nih.gov Changes the geometry and flexibility of the molecule, affecting binding orientation.

Multi-target Ligand Design Strategies

Complex multifactorial diseases such as cancer and neurodegenerative disorders often require therapeutic approaches that can modulate multiple biological targets simultaneously. benthamscience.comnih.gov The this compound scaffold is an attractive starting point for the design of multi-target-directed ligands (MTDLs) due to its "privileged" structural elements that are known to interact with various protein families. mdpi.comnih.gov

Strategies for developing MTDLs from this scaffold include:

Molecular Hybridization: This involves combining the core scaffold with another distinct pharmacophore known to bind to a second target of interest. For example, linking the piperazine nitrogen to a moiety known to inhibit a specific enzyme, like a kinase or cholinesterase, could result in a dual-action inhibitor. nih.govnih.gov

Fragment-Based Linking: Small molecular fragments known to bind to different targets can be linked together using the piperazine or pyridine core as a central scaffold. mdpi.com This approach allows for the creation of novel molecules with tailored polypharmacology.

Scaffold Decoration: By strategically adding functional groups to the core structure, it is possible to introduce interactions with secondary binding pockets or allosteric sites on a primary target, or to engage with an entirely different protein.

The goal of MTDL design is to create a single chemical entity that addresses the complexity of a disease more effectively than single-target drugs or combination therapies, potentially reducing the risk of drug-drug interactions. benthamscience.commdpi.com

Prodrug Strategies for Optimized Delivery

A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low solubility, poor permeability across biological membranes (like the blood-brain barrier), or rapid metabolism. nih.gov Prodrug strategies involve chemically modifying a drug into an inactive form that, after administration, converts back to the active parent drug through enzymatic or chemical reactions in the body. researchgate.netmdpi.com This approach can be leveraged to address these delivery issues without fundamentally altering the pharmacologically active core. nih.gov

For derivatives of this compound, several prodrug strategies could be envisioned:

Ester or Carbamate (B1207046) Prodrugs: If an analogue contains a hydroxyl or amino group, it can be converted into an ester or carbamate. These linkages are often designed to be cleaved by esterase enzymes that are abundant in the body, releasing the active drug.

N-Acylation or N-Phosphorylation: The piperazine nitrogen offers a handle for creating amide, carbamate, or phosphoramidate prodrugs. These modifications can increase lipophilicity to enhance membrane permeability or be designed for targeted release under specific physiological conditions (e.g., pH-dependent hydrolysis in tumor microenvironments). nih.gov

Carrier-Linked Prodrugs: The active molecule can be attached to a carrier, such as a peptide or a sugar, to facilitate transport across specific biological barriers or to target specific tissues.

The successful application of a prodrug strategy requires a careful balance: the prodrug must be stable enough to reach its intended site of action but labile enough to release the active drug at an appropriate rate. researchgate.netacs.org

Exploration of Novel Therapeutic Applications

The piperazine and pyridine heterocycles are integral components of numerous drugs with diverse therapeutic actions. chemenu.comnih.gov Consequently, derivatives of the this compound scaffold are being explored for a wide range of new therapeutic applications beyond their initial design purpose.

Neurodegenerative Diseases: The piperazine moiety is a common feature in centrally acting agents. nih.gov Derivatives are being investigated for conditions like Alzheimer's and Parkinson's disease. nih.govmdpi.com Potential mechanisms include the modulation of neurotransmitter receptors (e.g., dopamine (B1211576) or serotonin (B10506) receptors), inhibition of enzymes like monoamine oxidase (MAO) or cholinesterases, or preventing the aggregation of proteins like amyloid-beta. nih.govnih.govmdpi.com

Oncology: Arylpiperazine derivatives have shown significant potential as anticancer agents. mdpi.com Research has focused on developing these compounds as inhibitors of protein kinases, which are crucial for cancer cell growth and survival. mdpi.com Additionally, piperazine-containing compounds have been explored as vascular-disrupting agents and inhibitors of cell cycle progression. mdpi.comnih.gov

Infectious Diseases: The versatile structure of piperazine derivatives allows for their investigation as potential antibacterial, antifungal, or antiviral agents. mdpi.com

Table 2: Potential Therapeutic Areas for this compound Derivatives

Therapeutic Area Potential Biological Targets Rationale
Neurodegenerative Diseases Dopamine Receptors, Serotonin Receptors, MAO, Cholinesterases nih.govthieme-connect.com The piperazine core is a known scaffold for CNS-acting drugs. nih.gov
Cancer Protein Kinases, Tubulin, Cell Cycle Proteins mdpi.commdpi.comnih.gov Arylpiperazine derivatives have demonstrated broad anti-proliferative activity. mdpi.com

Application in Chemical Biology Tools

High-quality chemical probes are essential tools for dissecting complex biological processes. nih.gov A chemical probe is a selective small molecule used to modulate a specific protein's function in cellular or in vivo models, helping to validate it as a potential drug target. nih.govmskcc.org The this compound scaffold can be adapted to create such tools.

Development of chemical probes from this scaffold could involve:

Affinity Probes: Attaching a reactive group or a photo-affinity label to the molecule allows for the covalent labeling and subsequent identification of its direct protein targets from complex biological mixtures.

Fluorescent Probes: Conjugating a fluorophore to the scaffold can enable the visualization of the target protein's localization and dynamics within living cells using advanced microscopy techniques. mskcc.org

Biotinylated Probes: Adding a biotin tag allows for the pull-down and isolation of the target protein and its associated binding partners, facilitating the study of protein-protein interaction networks. mskcc.org

For a derivative to be considered a high-quality chemical probe, it must demonstrate high potency and exceptional selectivity for its intended target over other related proteins. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

The unambiguous characterization of novel this compound derivatives is critical to ensure their identity, purity, and conformation, which are essential for interpreting biological data. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for determining the precise chemical structure and connectivity of atoms within the molecule. mdpi.comscilit.com Dynamic NMR studies can also provide insights into conformational isomers, such as the chair-boat interconversion of the piperazine ring. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of a new compound, confirming its identity. mdpi.com

X-ray Crystallography: When a derivative can be crystallized, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. nih.gov This technique reveals precise bond lengths, bond angles, and the conformational arrangement of the molecule, which is invaluable for understanding its interaction with biological targets and for computational modeling studies. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies. mdpi.com

These advanced techniques, often used in combination, provide a complete picture of the chemical and structural properties of newly synthesized analogues, forming the foundation for further biological and pharmacological evaluation.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionsImpact on Yield/Purity
SolventDMF or acetonitrileHigher reaction efficiency
CatalystPd(dppf)Cl₂ (0.1–1 mol%)Facilitates C–N bond formation
Temperature60–80°CBalances reaction rate/selectivity
Purification MethodColumn chromatography (silica)Removes unreacted intermediates

What analytical methods are recommended to confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies characteristic peaks: δ 2.5–3.5 ppm (piperazine protons), δ 7.5–8.5 ppm (pyridine protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 270.17 for [M+H]⁺) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .
  • Elemental Analysis : Validates C, H, N, Br content against theoretical values .

What safety protocols are critical when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Waste Disposal : Halogenated waste containers for brominated byproducts .
  • Emergency Measures : Neutralize spills with sodium bicarbonate; rinse exposed areas with water for 15 minutes .

How do structural modifications influence the biological activity of piperazine-bromopyridine derivatives?

Answer:

  • Substituent Position : Bromine at the 6-position on pyridine enhances electrophilic reactivity, improving binding to targets like kinase enzymes .

  • Piperazine Substitutions : N-Alkylation (e.g., ethyl or benzyl groups) modulates lipophilicity and blood-brain barrier penetration .

  • Comparative Data :
    Table 2: Structure-Activity Relationships

    CompoundModificationBiological Activity (IC₅₀)
    1-[(6-Bromo)methyl]piperazineBromopyridine coreKinase inhibition: 50 nM
    1-[(6-Chloro)methyl]piperazineChlorine substitutionReduced potency (IC₅₀ 120 nM)
    1-[(6-Nitro)methyl]piperazineNitro groupEnhanced solubility, lower activity

What computational strategies predict the binding affinity of this compound to biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., dopamine D₂ or serotonin 5-HT₂A). Bromine’s electronegativity stabilizes halogen bonds .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Hammett constants correlate substituent effects (σ⁺) with logP and activity .

How can researchers resolve contradictions in reported biological activity data for bromopyridine-piperazine derivatives?

Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for GPCRs) and control compounds .
  • Meta-Analysis : Compare IC₅₀ values across studies; identify outliers due to solvent (DMSO vs. saline) or assay pH .
  • Structural Verification : Confirm batch purity via HPLC and NMR to rule out degradation products .

What strategies improve the aqueous solubility of this compound for in vivo studies?

Answer:

  • Salt Formation : Hydrochloride salts (e.g., (S)-enantiomer in ) increase solubility in PBS (pH 7.4) .
  • Co-Solvents : Use cyclodextrins (20% w/v) or PEG-400 to solubilize lipophilic compounds .
  • Prodrug Design : Introduce phosphate esters at the piperazine nitrogen for hydrolytic activation .

How are piperazine-bromopyridine derivatives tailored for enhanced pharmacokinetic properties?

Answer:

  • Metabolic Stability : Replace labile groups (e.g., tert-butyl in ) with trifluoromethyl to resist CYP450 oxidation .
  • Plasma Protein Binding : Lower logP (<3) via polar substituents (e.g., hydroxyl or morpholine) reduces albumin affinity .
  • Synthetic Routes : Click chemistry (e.g., triazole formation in ) introduces bioisosteres for improved bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.